3-(Aminomethyl)quinoxalin-2-ol
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Overview
Description
3-(Aminomethyl)quinoxalin-2-ol is a heterocyclic compound that contains a quinoxaline ring system with an aminomethyl group at the 3-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)quinoxalin-2-ol typically involves the functionalization of quinoxaline derivatives. One common method is the reaction of 2-hydroxyquinoxaline with formaldehyde and ammonia, which introduces the aminomethyl group at the 3-position. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)quinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a quinoxalinone derivative.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinoxalinone derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)quinoxalin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)quinoxalin-2-ol involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2-ol: Lacks the aminomethyl group, which may result in different chemical reactivity and biological activity.
3-(Methylamino)quinoxalin-2-ol: Contains a methylamino group instead of an aminomethyl group, which can influence its chemical properties and applications.
2-Hydroxyquinoxaline: Lacks the aminomethyl group and has different chemical and biological properties.
Uniqueness
3-(Aminomethyl)quinoxalin-2-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-(aminomethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H9N3O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H,5,10H2,(H,12,13) |
InChI Key |
ARJSRGSNOVEHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CN |
Origin of Product |
United States |
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